molecular formula C10H9NO2 B1347649 1-Methylindole-3-carboxylic acid CAS No. 32387-21-6

1-Methylindole-3-carboxylic acid

Cat. No.: B1347649
CAS No.: 32387-21-6
M. Wt: 175.18 g/mol
InChI Key: HVRCLXXJIQTXHC-UHFFFAOYSA-N
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Description

1-Methylindole-3-carboxylic acid is an indole derivative, a class of compounds known for their significant biological and chemical properties. Indole derivatives are prevalent in natural products and pharmaceuticals, making them crucial in various scientific fields

Biochemical Analysis

Biochemical Properties

1-Methylindole-3-carboxylic acid plays a significant role in various biochemical reactions. It is used as a reactant in the preparation of several bioactive compounds, including protein kinase C inhibitors, CDC kinase inhibitors, and other enzyme inhibitors . The compound interacts with enzymes such as protein kinase C and CDC kinase, inhibiting their activity and thereby affecting cellular signaling pathways. Additionally, this compound can interact with other biomolecules, such as receptors and transporters, influencing their function and activity.

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can affect the activity of protein kinase C, leading to changes in downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, such as enzymes and receptors . The compound can bind to the active sites of enzymes, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition can lead to changes in cellular signaling pathways and gene expression. Additionally, this compound can interact with receptors on the cell surface, modulating their activity and influencing cellular responses to external signals.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its bioactivity. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression. The extent of these effects may diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At low doses, the compound can modulate cellular signaling pathways and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular function and viability.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of tryptophan . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of this compound are complex and involve multiple enzymatic reactions that contribute to its bioactivity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters, such as organic anion transporters, and distributed to various cellular compartments. Additionally, this compound can bind to proteins in the cytoplasm and nucleus, influencing its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals on its molecular structure. These interactions can affect the activity and function of this compound, as its localization within specific organelles can influence its ability to interact with target biomolecules and exert its biochemical effects.

Preparation Methods

1-Methylindole-3-carboxylic acid can be synthesized through the oxidation of 1-methylindole-3-aldehyde using alkaline potassium permanganate . This method is commonly employed in laboratory settings due to its efficiency and reliability. Industrial production methods may vary, but they generally follow similar oxidative processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Methylindole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation and various reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Methylindole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Methylindole-3-carboxylic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-methylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRCLXXJIQTXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357533
Record name 1-Methylindole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32387-21-6
Record name 1-Methylindole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A cooled (0° C.) suspension of 60% sodium hydride-oil dispersion (0.96 g, 24 mmol) in anhydrous N,N-dimethylformamide (15 mL) under nitrogen was treated in portions with indole-3-carboxylic acid (1.62 g, 10 mmol), and the mixture was stirred at 45°±5° C. for 30 minutes. Dimethylsulfate (3.03 g, 24 mmol) was added, and the mixture was heated to 100° C. for 30 minutes, cooled, and added to ice water (100 mL). The suspension was filtered and the wet solid was washed with water and taken up in 50% aqueous methanol (40 mL). The mixture was treated with 50% aqueous sodium hydroxide (3.0 g, 37.5 mmol) and refluxed for 30 minutes, then the methanol was removed in vacuo and replaced with water. The aqueous solution was extracted with ether (50 mL), then acidified with 3N HCl to pH 3 (15 mL). The suspension was filtered and the solid was washed with water and dried exhaustively m vacuo in the presence of Drierite. Recrystallization from acetonitrile afforded 1.32 g (75%) of colorless crystals; mp 201°-202° C. (dec).
Quantity
0 (± 1) mol
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reactant
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15 mL
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solvent
Reaction Step One
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1.62 g
Type
reactant
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3.03 g
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reactant
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[Compound]
Name
ice water
Quantity
100 mL
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reactant
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Five
Yield
75%

Synthesis routes and methods II

Procedure details

1H-Indole-3-carboxylic acid (960 mg) was dissolved in N,N-dimethylformamide (15 ml) and cooled to 0° C. Sodiumhydride (720 mg) was added in two divided portions thereto, and the mixture was warmed to room temperature and stirred for 1 hour. The mixture was cooled again to 0° C., and a solution of methyl iodide (0.67 ml) in N,N-dimethylformamide (5 ml) was added slowly dropwise thereto, and the mixture was warmed to room temperature and stirred for 2 hours. The reaction mixture was cooled to 0° C., then ice was added thereto, water (50 ml) was further added thereto, and precipitated crystals were collected by filtration and washed with water and n-hexane. The product was dried under reduced pressure to give the title compound (910 mg, Y.:87%) as yellow crystals.
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step Two
Quantity
0.67 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical reactions 1-methylindole-3-carboxylic acid undergoes?

A1: this compound serves as a versatile building block in organic synthesis. Research shows it participates in a variety of reactions including:

  • [4+3]-Annulation: This reaction with substituted propargyl alcohols leads to the formation of lactams, but intriguingly, it also involves a carboxamide group migration from the indole-3-position to the indole-2-position. []
  • Decarboxylative Cyclization: Under Lewis or Brønsted acid catalysis, it undergoes decarboxylative cyclization with substituted propargyl alcohols to yield 3,4-dihydrocyclopentaindoles. Interestingly, this reaction also demonstrates a 3- to 2-carboxylate migration. []
  • Formation of Fused Isocoumarins: It can react with alkynes in the presence of a ruthenium(II) catalyst to form pyrrole- and indole-fused isocoumarins. This reaction, which can be performed in both DMF and water, involves carboxylate coordination, C-H bond activation, and alkyne insertion. []

Q2: Can you tell me about the structure of this compound and its characterization data?

A: this compound (C10H9NO2) has a molecular weight of 175.18 g/mol. The molecule itself is planar and sits on a mirror plane within its crystal structure. [] This crystal structure is stabilized by three types of intermolecular C—H...O hydrogen bonds, forming sheets in the ab plane, which then interact via C—H...π stacking. []

Q3: Are there any computational studies on this compound and its derivatives?

A: Yes, computational studies at the G3(MP2) level have been performed to determine the standard gas-phase enthalpy of formation for this compound and its isomers. These studies provide valuable thermodynamic data and offer insights into the energetic effects associated with structural modifications. []

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